2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide

Structure-Activity Relationship (SAR) Scaffold Hopping Fragment-Based Drug Design

2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide (CAS 338416-47-0; molecular formula C₁₂H₁₇N₃O₂; molecular weight 235.28 g/mol) belongs to the 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline class, featuring a partially saturated bicyclic quinazolinone core acylated at the 2-amino position with an α-methylpropanamide (isobutyramide) side chain. This compound is catalogued as a specialty research chemical by multiple suppliers, typically at ≥95% purity, and is structurally positioned within a congeneric series of N-acylated hexahydroquinazolinones that differ solely in the nature of the acyl substituent attached to the 2-amino group.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 338416-47-0
Cat. No. B2663044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
CAS338416-47-0
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1
InChIInChI=1S/C12H17N3O2/c1-7(2)10(16)14-12-13-9-6-4-3-5-8(9)11(17)15-12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17)
InChIKeyULCAEYSNJBZTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide (CAS 338416-47-0): Core Scaffold Identity and Procurement Baseline


2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide (CAS 338416-47-0; molecular formula C₁₂H₁₇N₃O₂; molecular weight 235.28 g/mol) belongs to the 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline class, featuring a partially saturated bicyclic quinazolinone core acylated at the 2-amino position with an α-methylpropanamide (isobutyramide) side chain . This compound is catalogued as a specialty research chemical by multiple suppliers, typically at ≥95% purity, and is structurally positioned within a congeneric series of N-acylated hexahydroquinazolinones that differ solely in the nature of the acyl substituent attached to the 2-amino group . The partially saturated scaffold distinguishes it from fully aromatic 4-anilinoquinazolines and 4-oxoquinazoline-based HDAC inhibitors, offering distinct physicochemical properties relevant to fragment-based screening and scaffold-hopping campaigns [1].

Why Generic Substitution Fails: Substitution-Dependent SAR in the 2-Amino-4-oxo-hexahydroquinazoline Series for 338416-47-0


Within the 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline chemotype, the N-acyl substituent is a critical determinant of molecular recognition. Close analogs bearing unsubstituted propanamide (CAS 338416-76-5), pivalamide (CAS 338416-64-1), or benzamide (CAS 338416-23-2) side chains differ solely at this position yet are expected to exhibit divergent hydrogen-bonding capacity, steric bulk, and lipophilicity that directly influence target binding conformations . Crystallographic evidence from the hexahydroquinazolinone series confirms that the 2-position substituent directly engages the nicotinamide-binding pocket of tankyrase-2 (PDB: 5ZQP), dictating inhibitor potency and selectivity [1]. Consequently, substituting 338416-47-0 with an uncharacterized congener without experimentally verifying retention of the desired binding profile introduces uncontrolled risk in any structure-activity relationship (SAR) or screening campaign. The isobutyramide moiety present in 338416-47-0 occupies a distinct steric and electronic space that cannot be assumed equivalent to its linear, bulkier, or aromatic counterparts [2].

Product-Specific Quantitative Evidence Guide: 338416-47-0 vs. Its Closest Hexahydroquinazolinone Analogs


Structural Differentiation: Isobutyramide Side Chain Steric and Lipophilic Profile vs. Linear Propanamide and Bulky Pivalamide Analogs

The target compound (338416-47-0) carries an α-methylpropanamide (isobutyramide) side chain, positioning it between the linear propanamide analog (CAS 338416-76-5, MW 221.26) and the gem-dimethyl pivalamide analog (CAS 338416-64-1, MW 249.31) in terms of steric demand and lipophilicity . This intermediate branching pattern is a critical parameter in SAR exploration: the linear analog lacks the methyl branch that can engage hydrophobic sub-pockets, while the pivalamide analog introduces excessive steric bulk that may abrogate binding to sterically constrained sites [1]. The isobutyramide group in 338416-47-0 thus offers a unique steric and lipophilic compromise that is not accessible with either flanking congener .

Structure-Activity Relationship (SAR) Scaffold Hopping Fragment-Based Drug Design Physicochemical Profiling

Tankyrase-2 Binding Site Compatibility: 2-Amino Substituent Pharmacophore Mapping from Co-Crystal Structures

Crystal structures of tankyrase-2 (TNKS2) in complex with hexahydroquinazolinone-based inhibitors (PDB: 5ZQP, 5AL4) reveal that the 2-amino substituent occupies the nicotinamide subpocket of the catalytic PARP domain, forming critical hydrogen bonds with the backbone and engaging a hydrophobic cleft [1]. The 2-(4-methylpiperazin-1-yl) substituent in PDB 5AL4 demonstrates that larger, polar substituents at this position are accommodated, indicating that the isobutyramide group of 338416-47-0 is sterically permissible within this pocket, while its α-branched architecture may confer distinct conformational preferences compared to linear or aromatic substituents [2]. This structural evidence supports the rationale for including 338416-47-0 in focused screening libraries targeting the tankyrase nicotinamide site [3].

Tankyrase Inhibition Wnt/β-Catenin Signaling PARP Domain Nicotinamide Binding Site

Partially Saturated Scaffold Differentiation: Physicochemical and Conformational Advantages vs. Fully Aromatic Quinazoline Derivatives

The 3,4,5,6,7,8-hexahydroquinazolin-4-one core of 338416-47-0 is partially saturated, distinguishing it from the fully aromatic quinazoline scaffold prevalent in EGFR and other kinase inhibitors [1]. This saturation introduces an sp³-rich cyclohexene ring fusion that increases three-dimensional character (fraction of sp³ carbons) and reduces aromatic planarity, properties associated with improved aqueous solubility and reduced CYP450 inhibition compared to flat aromatic analogs [2]. In the context of tankyrase inhibition, the partially saturated scaffold has been shown through co-crystal structures to orient the cyclohexene ring toward a solvent-exposed region while maintaining critical hinge-region interactions [3]. This scaffold-level differentiation is not achievable with conventional 4-anilinoquinazoline or 4-oxoquinazoline chemotypes.

Scaffold Diversity Physicochemical Property Optimization Kinase Selectivity Lead Optimization

Chemotype Selectivity Potential: Distinct Kinase and PARP Domain Interaction Profiles of the Hexahydroquinazolinone Series

The 4-oxohexahydroquinazoline scaffold has demonstrated tunable selectivity within the PARP enzyme family. While the related tankyrase inhibitor 2-(4-methylpiperazin-1-yl)-hexahydroquinazolin-4-one (PDB 5AL4) binds TNKS2, distinct substitution patterns on this scaffold have yielded selective ARTD3/PARP3 inhibitors such as ME0328 (IC₅₀ = 0.89 μM for PARP3 vs. 6.3 μM for PARP1, a ~7-fold selectivity window) . The 2-acylamino substitution pattern of 338416-47-0, with its hydrogen-bond donor (amide NH) and acceptor (amide C=O and quinazolinone C=O) array, presents a pharmacophore distinct from the 2-aminomethyl or 2-thioether linked analogs [1]. Although no selectivity data are available for 338416-47-0, the scaffold's demonstrated capacity for PARP isoform discrimination provides a compelling rationale for its inclusion in selectivity profiling panels [2].

Kinase Selectivity PARP Inhibition Tankyrase ARTD3/PARP3 Polypharmacology

Prioritized Research and Discovery Application Scenarios for 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide (338416-47-0)


Focused SAR Library Expansion for Tankyrase/TNKS2 Nicotinamide Site Inhibitors

The hexahydroquinazolinone scaffold has been crystallographically validated as a ligand for the tankyrase-2 nicotinamide binding pocket (PDB: 5ZQP, 5AL4) [1]. 338416-47-0, bearing the isobutyramide side chain, fills a specific steric niche within an SAR matrix that spans linear, α-branched, gem-dimethyl, and aromatic N-acyl substituents. Researchers can systematically evaluate how the degree of α-branching modulates TNKS2 inhibitory potency, Wnt/β-catenin pathway inhibition, and selectivity over other PARP family members. This compound enables the construction of an SAR landscape where every increment of steric bulk at the 2-position is represented by a discrete, commercially available congener .

Scaffold-Hopping Fragment Library for Non-Aromatic Kinase and PARP Domain Inhibitor Discovery

The partially saturated hexahydroquinazolinone core offers a three-dimensional, sp³-rich alternative to the planar, fully aromatic quinazoline scaffolds that dominate kinase and PARP inhibitor chemical space [1]. 338416-47-0 can serve as a scaffold-hopping starting point or a diversity element in fragment-based screening libraries, where increased fraction of sp³ carbons (Fsp³) correlates with improved clinical developability parameters including aqueous solubility, reduced CYP inhibition, and lower promiscuity . Its relatively low molecular weight (235.28 Da) and the presence of both hydrogen bond donor and acceptor functionality make it suitable for fragment-growth or fragment-linking strategies targeting ATP- or NAD⁺-binding sites [2].

PARP Isoform Selectivity Profiling Panel Component

The hexahydroquinazolinone chemotype has demonstrated the capacity for PARP isoform discrimination; the structurally related tankyrase inhibitor in PDB 5AL4 and the ARTD3/PARP3-selective inhibitor ME0328 (IC₅₀ PARP3 = 0.89 μM vs. PARP1 = 6.3 μM) illustrate that subtle changes to the 2-position substituent can shift selectivity profiles within the PARP family [1]. Incorporating 338416-47-0 into a panel of 2-substituted hexahydroquinazolinones, alongside the linear propanamide (338416-76-5), pivalamide (338416-64-1), and benzamide (338416-23-2) analogs, enables a systematic investigation of how acyl chain topology influences PARP isoform selectivity. Such a panel can serve as a chemical biology toolset for deconvoluting PARP family pharmacology .

Physicochemical Property Benchmarking in Lead Optimization Programs

The congeneric series represented by 338416-47-0 and its analogs provides an ideal system for benchmarking the impact of incremental structural changes on key lead optimization parameters. By comparing the isobutyramide (338416-47-0) with the propanamide, pivalamide, and benzamide congeners, medicinal chemists can experimentally measure how α-branching affects logD, aqueous solubility, microsomal stability, plasma protein binding, and permeability—all within a constant core scaffold [1]. Such matched molecular pair (MMP) analyses are foundational to establishing predictive models that guide multiparameter optimization in drug discovery projects .

Quote Request

Request a Quote for 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.